

An In-depth Technical Guide to the Structure and Application of Adenylyl-imidodiphosphate

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Compound of Interest

Compound Name: AMP-PNP

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Introduction

Adenylyl-imidodiphosphate (**AMP-PNP**) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of ATP-dependent enzymes and signaling pathways. Its unique structural modification—the substitution of the bridging oxygen atom between the β and γ phosphates with an imido group ($-NH-$)—renders it resistant to cleavage by most ATPases. This property allows researchers to trap enzymes in an ATP-bound conformational state, providing a stable snapshot for structural and functional studies. This guide offers a comprehensive overview of the structure of **AMP-PNP**, its comparative analysis with ATP, detailed experimental protocols for its use, and its application in elucidating complex biological signaling pathways.

Core Structure of Adenylyl-imidodiphosphate

AMP-PNP shares the same core structure as ATP, consisting of an adenine base, a ribose sugar, and a triphosphate chain. The critical difference lies in the linkage between the β - and γ -phosphates.

- Chemical Formula: $C_{10}H_{17}N_6O_{12}P_3$
- Molecular Weight: 506.20 g/mol [\[1\]](#)

- CAS Number: 25612-73-1[1]

The P-N-P imido bond in **AMP-PNP** is significantly more resistant to enzymatic hydrolysis compared to the P-O-P phosphoanhydride bond in ATP.[2] This stability is the cornerstone of its utility in biochemical and structural biology research.

Structural Comparison: ATP vs. AMP-PNP

While **AMP-PNP** is an excellent mimic of ATP, the substitution of an oxygen atom with an imido group introduces subtle but important differences in bond lengths, angles, and overall conformation of the triphosphate chain. These differences can influence its binding affinity and the precise conformation of the protein it binds to.

Parameter	ATP	AMP-PNP
β - γ Bridge	P-O-P	P-N-P
P β -O-P γ Bond Angle	$\sim 129^\circ$	N/A
P β -N-P γ Bond Angle	N/A	$\sim 127^\circ$
P γ -O Bond Length	$\sim 1.60 \text{ \AA}$	N/A
P γ -N Bond Length	N/A	$\sim 1.68 \text{ \AA}$
Hydrolysis	Readily hydrolyzed	Resistant to hydrolysis

Note: The exact bond lengths and angles can vary depending on the protein-bound conformation and the presence of metal ions.

Quantitative Data: Binding Affinities of AMP-PNP

AMP-PNP acts as a competitive inhibitor for a wide range of ATP-dependent enzymes. The dissociation constant (K_d) or inhibition constant (K_i) provides a measure of its binding affinity. A lower value indicates a higher affinity.

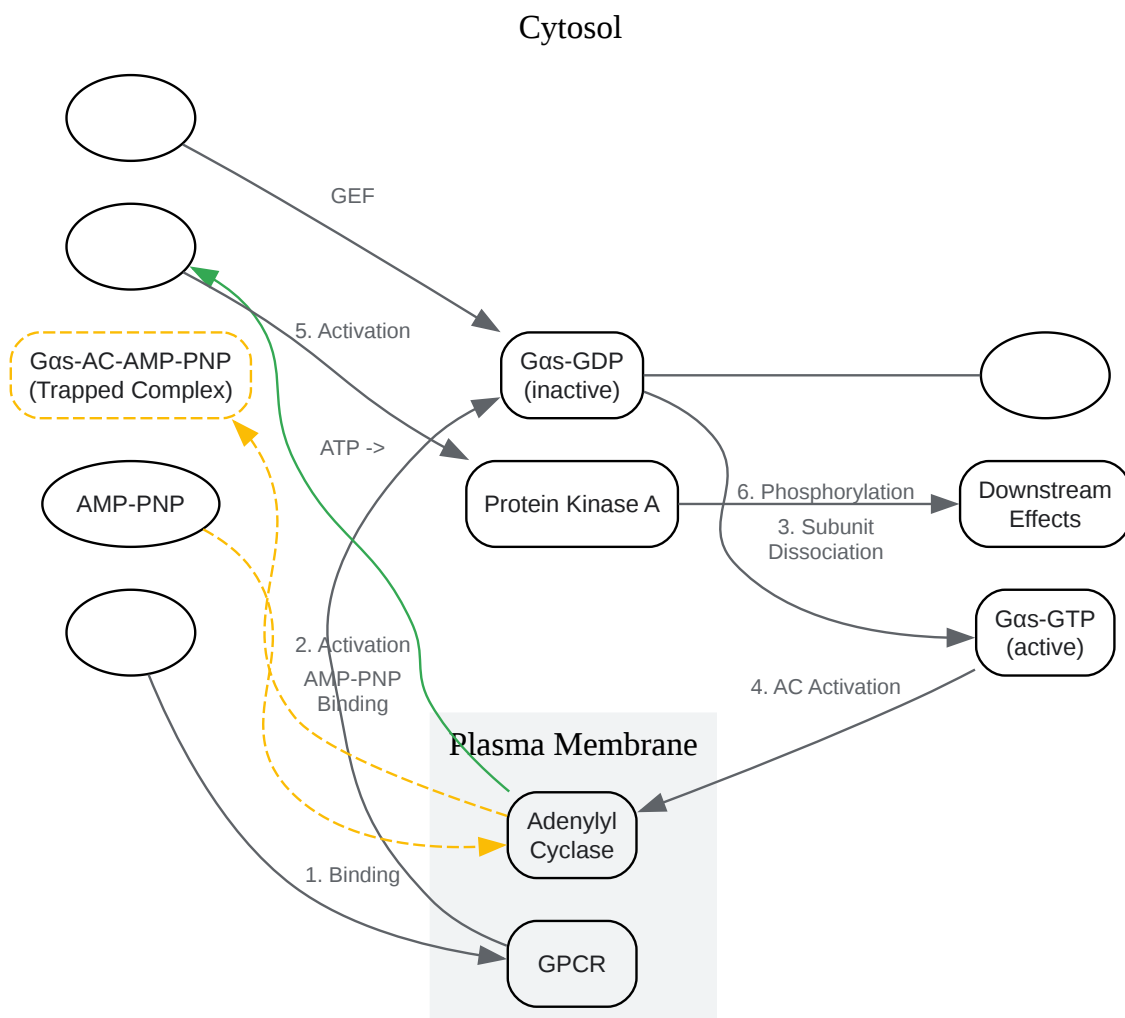
Protein	Organism/Tissue	Kd / Ki (μM)	Method
Na ⁺ /K ⁺ -ATPase (high-affinity site)	Canine Kidney	2.2 (in 50 μM MgCl ₂)	Centrifugation Assay[3]
Na ⁺ /K ⁺ -ATPase (high-affinity site)	Canine Kidney	4.2 (no MgCl ₂)	Centrifugation Assay[3]
Kinesin	Drosophila	Varies with ATP concentration	Single-molecule motility assay[4]
ABC Transporter (P-glycoprotein)	Human	Reduces substrate binding affinity	Indirect measurements[5]
Sea Urchin Sperm Dynein	Lytechinus pictus	~8100 (Ki)	Michaelis-Menten kinetics[2][6]
Myosin	Not Specified	Low affinity	Not Specified

Signaling Pathways and Experimental Workflows

AMP-PNP is instrumental in dissecting multi-step signaling pathways and complex enzymatic cycles by allowing researchers to isolate and study specific intermediate states.

Elucidating G-Protein Signaling: Activation of Adenylyl Cyclase

A classic example of **AMP-PNP**'s utility is in studying the activation of adenylyl cyclase by the G α subunit of a G-protein. In this pathway, the activated G α -GTP complex binds to and activates adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). By using **AMP-PNP**, researchers can trap the G α -adenylyl cyclase complex in a stable, active-like conformation, as **AMP-PNP** can bind to the catalytic site of adenylyl cyclase without being converted to cAMP. This allows for the structural and functional characterization of this transient signaling complex.

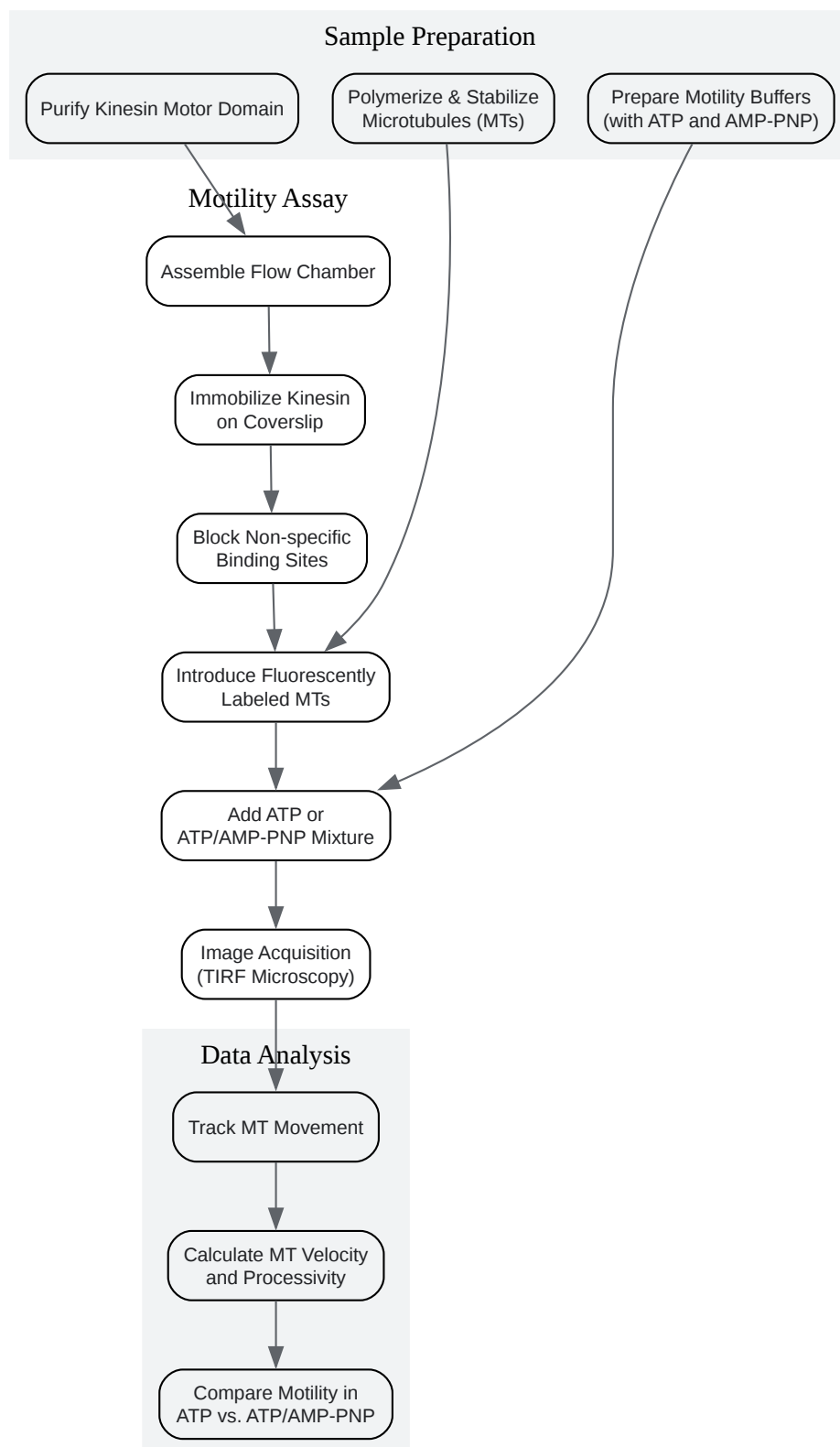


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G-protein signaling pathway showing **AMP-PNP** trapping the adenylyl cyclase complex.

Investigating Motor Protein Function: A Kinesin Motility Assay Workflow

Motor proteins like kinesin convert the chemical energy from ATP hydrolysis into mechanical work to move along cytoskeletal filaments. **AMP-PNP** is used to study the ATP-bound state of kinesin, which is characterized by strong binding to microtubules.



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Workflow for a kinesin in vitro motility assay using **AMP-PNP**.

Experimental Protocols

Protocol 1: Determination of **AMP-PNP** Inhibition Constant (K_i) for a Myosin ATPase

This protocol outlines a method to determine the inhibitory potency of **AMP-PNP** on myosin ATPase activity using a colorimetric assay that measures the release of inorganic phosphate (P_i).

Materials:

- Purified myosin protein
- Actin filaments (optional, for actin-activated ATPase activity)
- Assay Buffer: 15 mM HEPES pH 7.5, 1 mM $MgCl_2$, 0.1 mM EGTA, 50 mM KCl
- ATP stock solution (e.g., 100 mM)
- **AMP-PNP** stock solution (e.g., 100 mM)
- $[\gamma\text{-}^{32}P]\text{ATP}$ (for radioactive assay) or Malachite Green Phosphate Assay Kit (for colorimetric assay)
- Stop Solution (e.g., 10% SDS for Malachite Green assay; acid for radioactive assay)
- Microplate reader or scintillation counter

Procedure:

- Prepare a series of **AMP-PNP** dilutions in assay buffer to achieve a range of final concentrations in the assay (e.g., 0-10 mM).
- Prepare a series of ATP dilutions in assay buffer to achieve a range of final concentrations (e.g., 0-5 mM).
- Set up the reactions in a 96-well plate or microcentrifuge tubes. For each reaction, combine:

- Assay buffer
- A fixed concentration of myosin (and actin, if applicable)
- A specific concentration of **AMP-PNP**
- A specific concentration of ATP (spiked with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ if using the radioactive method).
- Initiate the reaction by adding the ATP solution and incubate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
- Stop the reaction by adding the appropriate stop solution.
- Quantify the amount of Pi produced.
 - Radioactive method: Separate the unreacted $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ from the released $[\text{}^{32}\text{P}]\text{Pi}$ using a charcoal or extraction method and measure the radioactivity of the Pi-containing fraction in a scintillation counter.[7]
 - Colorimetric method: Add the Malachite Green reagent, incubate to allow color development, and measure the absorbance at the recommended wavelength (e.g., 620-650 nm).[8]
- Data Analysis:
 - Calculate the initial reaction velocity (v_0) for each combination of ATP and **AMP-PNP** concentrations.
 - Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the K_i value. Alternatively, use non-linear regression to fit the data to the appropriate enzyme inhibition model.

Protocol 2: Co-crystallization of a Protein with **AMP-PNP** for X-ray Crystallography

This protocol provides a general framework for obtaining protein-**AMP-PNP** complex crystals for structural studies.

Materials:

- Highly purified and concentrated protein of interest (>95% purity, 5-20 mg/mL)
- **AMP-PNP**
- MgCl_2
- Crystallization buffer specific to the protein
- Crystallization screens (commercial or custom)
- Vapor diffusion plates (sitting or hanging drop)
- Cryoprotectant solution

Procedure:

- Prepare the Protein-Ligand Complex:
 - In a microcentrifuge tube, mix the concentrated protein solution with a 5-10 fold molar excess of **AMP-PNP** and MgCl_2 (at a concentration equal to or slightly higher than **AMP-PNP**).
 - Incubate on ice for 30-60 minutes to allow for complex formation.
 - Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any aggregated protein.
- Set up Crystallization Trials:
 - Use the vapor diffusion method (hanging or sitting drop).
 - In each well of the crystallization plate, pipette the reservoir solution from a crystallization screen.
 - On the coverslip or sitting drop post, mix a small volume (e.g., 1 μL) of the protein-**AMP-PNP** complex with an equal volume of the reservoir solution.

- Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).
- Optimize Crystal Growth:
 - Monitor the plates regularly for the appearance of crystals over several days to weeks.
 - If initial hits (microcrystals, precipitates) are observed, optimize the conditions by systematically varying the pH, precipitant concentration, and protein concentration around the initial hit condition.
- Crystal Harvesting and Cryo-protection:
 - Once suitable crystals have grown, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent like glycerol, ethylene glycol, or PEG. Ensure **AMP-PNP** is also present in the cryo-solution.
 - Soak the crystal in the cryoprotectant for a short period.
 - Loop the crystal and flash-cool it in liquid nitrogen.
- X-ray Diffraction Data Collection:
 - Mount the frozen crystal on a goniometer in an X-ray beamline.
 - Collect diffraction data.
 - Process the data to determine the three-dimensional structure of the protein-**AMP-PNP** complex.

Conclusion

Adenylyl-imidodiphosphate remains a cornerstone in the toolkit of researchers studying ATP-dependent processes. Its ability to mimic the pre-hydrolysis state of ATP binding provides an invaluable window into the transient conformational changes that underpin a vast array of cellular functions. By understanding its unique structural properties and employing the detailed experimental approaches outlined in this guide, scientists and drug development professionals

can continue to unravel the intricate mechanisms of ATP-dependent enzymes and signaling pathways, paving the way for novel therapeutic interventions.

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